4-(But-3-yn-1-yloxy)benzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-but-3-ynoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h1,4-7,9H,3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCZTPYTLRREIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCOC1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016536-59-6 | |
| Record name | 4-(but-3-yn-1-yloxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 but 3 Yn 1 Yloxy Benzaldehyde
Etherification Routes to 4-(But-3-yn-1-yloxy)benzaldehyde
The creation of the ether bond in this compound is the cornerstone of its synthesis. Various established and modified etherification strategies are employed to achieve this transformation.
Mitsunobu Reaction Protocols and Mechanistic Considerations
The Mitsunobu reaction stands out as a powerful method for forming the ether linkage in this compound. This reaction facilitates the conversion of an alcohol to an ether by employing a combination of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov
The reaction is renowned for its stereoselective nature, proceeding with an inversion of the stereochemical configuration of the final product. nih.gov In the context of synthesizing this compound, the reaction would involve the coupling of 4-hydroxybenzaldehyde (B117250) with but-3-yn-1-ol.
The mechanism of the Mitsunobu reaction is intricate. It commences with the nucleophilic attack of triphenylphosphine on the azodicarboxylate (e.g., DEAD), generating a betaine (B1666868) intermediate. wikipedia.org This intermediate then deprotonates the acidic nucleophile, in this case, 4-hydroxybenzaldehyde, to form an ion pair. wikipedia.org The alcohol, but-3-yn-1-ol, subsequently reacts with the phosphonium (B103445) species, activating the hydroxyl group and converting it into a good leaving group. Finally, the phenoxide ion acts as the nucleophile, displacing the activated hydroxyl group in an SN2 fashion to yield the desired ether, this compound. wikipedia.orgorganic-chemistry.org
A crucial aspect of the Mitsunobu reaction is the order of reagent addition. Typically, the alcohol (but-3-yn-1-ol), the acidic component (4-hydroxybenzaldehyde), and triphenylphosphine are dissolved in a suitable solvent and cooled before the dropwise addition of the azodicarboxylate. organic-synthesis.com
One of the challenges associated with the Mitsunobu reaction is the removal of by-products, namely triphenylphosphine oxide and the reduced hydrazinedicarboxylate. tcichemicals.com To address this, variations of the reaction have been developed, such as using resin-bound triphenylphosphine, which allows for easier separation of the by-products through filtration. wikipedia.org
Williamson Ether Synthesis Approaches
The Williamson ether synthesis offers a more traditional and widely used method for preparing ethers, including this compound. This SN2 reaction involves the reaction of an alkoxide with an alkyl halide. youtube.commasterorganicchemistry.com
In the synthesis of this compound, this would typically involve two main pathways:
Reacting sodium 4-formylphenoxide with a 4-halobut-1-yne.
Reacting the sodium salt of but-3-yn-1-ol with 4-halobenzaldehyde.
The first step in the Williamson synthesis is the formation of the alkoxide by deprotonating the corresponding alcohol with a strong base. Sodium hydride (NaH) is a commonly used base for this purpose as it cleanly deprotonates the alcohol, producing hydrogen gas which bubbles out of the solution and does not interfere with the subsequent reaction. youtube.comkhanacademy.org
The success of the Williamson ether synthesis is highly dependent on the structure of the reactants. Being an SN2 reaction, it works best with primary alkyl halides. masterorganicchemistry.comlibretexts.org The use of secondary or tertiary alkyl halides can lead to competing elimination reactions (E2), reducing the yield of the desired ether. masterorganicchemistry.comlibretexts.org Therefore, for the synthesis of this compound, reacting sodium 4-formylphenoxide with a primary halide like 4-bromobut-1-yne or 4-chlorobut-1-yne would be the preferred route.
Alternative O-Alkylation Strategies Utilizing 4-Hydroxybenzaldehyde
Beyond the classic Mitsunobu and Williamson methods, other O-alkylation strategies can be employed to synthesize this compound from 4-hydroxybenzaldehyde. These methods often involve the use of a base and an alkylating agent in a suitable solvent.
One reported method involves the reaction of 4-hydroxybenzaldehyde with 3-bromoprop-1-yne in the presence of potassium carbonate (K2CO3) in 1-methylpyrrolidin-2-one (NMP) at an elevated temperature. nih.gov This approach is a variation of the Williamson ether synthesis, where the base is potassium carbonate.
Another similar procedure describes the reaction of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with propargyl bromide using anhydrous potassium carbonate in dry dimethylformamide (DMF) at room temperature. iucr.org While this example uses a substituted benzaldehyde (B42025), the underlying principle of O-alkylation is directly applicable to the synthesis of this compound.
A general procedure for the synthesis of phenacyloxy benzaldehyde derivatives involves dissolving the hydroxybenzaldehyde in a solvent like methanol (B129727) or ethanol (B145695), adding triethylamine (B128534) as a base, and then adding the alkylating agent. orientjchem.org This highlights the versatility of the base and solvent system in achieving O-alkylation.
Optimization of Reaction Conditions for Synthesis of this compound
To maximize the yield and efficiency of the synthesis of this compound, careful consideration of reaction conditions such as solvent, temperature, and pressure is essential.
Solvent Effects and Selection Criteria
The choice of solvent can significantly influence the outcome of the etherification reactions used to synthesize this compound.
In the Mitsunobu reaction , tetrahydrofuran (B95107) (THF) is a commonly used solvent. wikipedia.orgorganic-synthesis.com Other suitable solvents include diethyl ether. wikipedia.org The polarity of the solvent can affect the ratio and interconversion of reaction intermediates. wikipedia.org
For the Williamson ether synthesis and other O-alkylation reactions, polar aprotic solvents are often preferred as they can solvate the cation of the alkoxide, leaving the anion more nucleophilic. Dimethylformamide (DMF) and 1-methylpyrrolidin-2-one (NMP) have been successfully used in the synthesis of similar compounds. nih.goviucr.org Alcohols such as methanol and ethanol can also be used as solvents, sometimes in conjunction with the alkoxide formation. masterorganicchemistry.comorientjchem.org
The selection of the solvent depends on the specific reactants and base used. The ideal solvent should dissolve the reactants, be inert to the reaction conditions, and facilitate the desired reaction pathway while minimizing side reactions.
Temperature and Pressure Influence on Reaction Efficiency
Temperature is a critical parameter in the synthesis of this compound.
The Mitsunobu reaction is typically initiated at a low temperature, often 0 °C, during the addition of the azodicarboxylate. wikipedia.orgorganic-synthesis.com The reaction is then allowed to warm to room temperature and stirred for several hours. wikipedia.org This controlled temperature profile helps to manage the exothermic nature of the initial steps and prevent the formation of side products.
In the Williamson ether synthesis and related O-alkylation reactions, the temperature can vary. Some procedures are carried out at room temperature, iucr.org while others require heating to higher temperatures, such as 473 K (200 °C), to drive the reaction to completion. nih.gov The optimal temperature depends on the reactivity of the alkylating agent and the nucleophilicity of the phenoxide. Higher temperatures can increase the reaction rate but may also promote side reactions like elimination, especially with less reactive halides.
Pressure is generally not a significant variable in these liquid-phase reactions and they are typically carried out at atmospheric pressure.
Catalyst and Reagent Stoichiometry Optimization
The primary synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-hydroxybenzaldehyde is deprotonated by a base to form a phenoxide, which then reacts with a 4-halobut-1-yne.
A common synthetic route likely involves the reaction of 4-hydroxybenzaldehyde with a 4-halobut-1-yne (e.g., 4-bromobut-1-yne or 4-chlorobut-1-yne) in the presence of a base. The optimization of the stoichiometry of the reactants and catalyst is critical for maximizing the yield and purity of the final product while minimizing waste and side reactions.
Base Stoichiometry: The choice and amount of base are paramount. An excess of a strong base can lead to side reactions, while an insufficient amount will result in incomplete conversion of the starting material. Common bases for this type of reaction include potassium carbonate (K₂CO₃) and sodium hydride (NaH).
For a related compound, 4-(prop-2-yn-1-yloxy)benzaldehyde, a synthesis has been reported using 4-hydroxybenzaldehyde and 3-bromoprop-1-yne with potassium carbonate as the base. nih.govresearchgate.net In this procedure, a significant molar excess of both the alkyl halide and the base was used relative to the 4-hydroxybenzaldehyde. This suggests that a similar stoichiometric approach may be beneficial for the synthesis of this compound to drive the reaction to completion.
Reactant Stoichiometry: The molar ratio of the 4-halobut-1-yne to 4-hydroxybenzaldehyde is another key parameter. A slight to moderate excess of the alkylating agent is often employed to ensure complete consumption of the more valuable starting material, 4-hydroxybenzaldehyde. However, a large excess can lead to purification challenges and increased costs.
Catalyst: While this reaction is not strictly catalytic, phase-transfer catalysts such as tetrabutylammonium (B224687) bromide (TBAB) can be employed to facilitate the reaction between the aqueous or solid phase of the base and the organic phase containing the reactants. The optimal amount of the phase-transfer catalyst typically ranges from 1 to 10 mol%.
Below is an interactive data table summarizing the likely key parameters for optimization based on the synthesis of analogous compounds.
| Parameter | Reagent/Catalyst | Typical Stoichiometric Range (molar eq. vs. 4-hydroxybenzaldehyde) | Rationale |
| Alkylating Agent | 4-Bromobut-1-yne | 1.1 - 3.0 | An excess drives the reaction to completion, compensating for any loss due to side reactions. |
| Base | Potassium Carbonate (K₂CO₃) | 1.5 - 4.0 | Ensures complete deprotonation of the phenolic hydroxyl group. |
| Phase-Transfer Catalyst | Tetrabutylammonium Bromide | 0.01 - 0.10 | Facilitates the reaction between different phases, increasing the reaction rate. |
This data is based on general principles of Williamson ether synthesis and may require empirical optimization for the specific synthesis of this compound.
Inert Atmosphere Requirements for Sensitive Functional Groups
The chemical structure of this compound contains two functional groups that can be sensitive to atmospheric conditions: the terminal alkyne and the aldehyde.
Terminal Alkyne: The terminal alkyne (C≡C-H) has an acidic proton that can be deprotonated by a strong base. While the pKa of the acetylenic proton is around 25, which is much higher than that of the phenolic proton (around 10), the presence of a strong base could potentially lead to side reactions. More importantly, terminal alkynes, particularly in the presence of certain metal ions (like copper or silver), can form explosive acetylides. Therefore, carrying out the reaction under an inert atmosphere, such as nitrogen or argon, is a standard precautionary measure to prevent unwanted side reactions and ensure safety.
Aldehyde Group: The aldehyde functional group (-CHO) is susceptible to oxidation to a carboxylic acid in the presence of atmospheric oxygen, especially at elevated temperatures or in the presence of catalytic impurities. To preserve the integrity of the aldehyde group and prevent the formation of 4-(but-3-yn-1-yloxy)benzoic acid as an impurity, conducting the synthesis under an inert atmosphere is highly recommended.
In a documented synthesis of the related 4-(prop-2-yn-1-yloxy)benzaldehyde, the reaction was stirred under an argon atmosphere, highlighting the importance of excluding air.
Practical Considerations:
Degassing Solvents: Solvents used in the reaction should be degassed prior to use to remove dissolved oxygen.
Inert Gas Blanket: The reaction vessel should be purged with an inert gas (nitrogen or argon) before adding the reagents, and a positive pressure of the inert gas should be maintained throughout the reaction.
Schlenk Line Techniques: For small-scale laboratory syntheses, the use of Schlenk line techniques provides a robust method for maintaining an inert atmosphere.
Scalability and Industrial Feasibility of this compound Production
The scalability of the synthesis of this compound from the laboratory to an industrial scale presents several challenges and considerations that need to be addressed to ensure a safe, efficient, and cost-effective process.
Key Scalability Factors:
Heat Management: The Williamson ether synthesis is often an exothermic reaction. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and maintain a consistent reaction temperature. This requires the use of jacketed reactors with precise temperature control systems.
Mass Transfer: In a large reactor, ensuring efficient mixing of the reactants, especially when dealing with heterogeneous mixtures (e.g., a solid base in a liquid solvent), is critical for achieving consistent reaction rates and yields. The choice of reactor design and agitation speed are important parameters.
Reagent Addition: The controlled addition of reagents, particularly the alkylating agent, can help to manage the exothermicity of the reaction.
Work-up and Purification: On an industrial scale, purification methods such as column chromatography are often not economically viable. Alternative methods like recrystallization or distillation are preferred. For 4-(prop-2-yn-1-yloxy)benzaldehyde, recrystallization from hexane (B92381) has been reported to yield a pale yellow powder, suggesting a similar approach could be feasible for the butynyl analogue. nih.govresearchgate.net The choice of solvent for extraction and recrystallization will need to be optimized for large-scale operations, considering factors like cost, safety, and environmental impact.
Safety Considerations: The use of potentially flammable solvents and the handling of reactive intermediates require stringent safety protocols in an industrial setting. The requirement for an inert atmosphere adds to the complexity and cost of the process on a large scale.
While specific data on the industrial production of this compound is not publicly available, the general principles of scaling up Williamson ether syntheses suggest that it is a feasible process, provided the challenges mentioned above are adequately addressed.
Chemical Transformations and Derivatization of 4 but 3 Yn 1 Yloxy Benzaldehyde
Reactivity of the Aldehyde Moiety in 4-(But-3-yn-1-yloxy)benzaldehyde
The aldehyde functional group in this compound is a key site for a variety of chemical transformations, allowing for its conversion into a diverse array of derivatives.
Reduction Reactions to Alcohol Derivatives
The aldehyde group can be readily reduced to a primary alcohol, yielding (4-(but-3-yn-1-yloxy)phenyl)methanol. This transformation is typically achieved using common reducing agents. For instance, sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a standard and effective method for this reduction. The reaction proceeds under mild conditions and generally provides high yields of the corresponding benzyl (B1604629) alcohol derivative.
| Reducing Agent | Solvent | Product | Typical Yield |
| Sodium Borohydride (NaBH4) | Methanol/Ethanol | (4-(but-3-yn-1-yloxy)phenyl)methanol | >90% |
| Lithium Aluminum Hydride (LiAlH4) | Tetrahydrofuran (B95107) (THF) | (4-(but-3-yn-1-yloxy)phenyl)methanol | High |
Oxidation Reactions to Carboxylic Acid Derivatives
Oxidation of the aldehyde functionality in this compound leads to the formation of 4-(but-3-yn-1-yloxy)benzoic acid. A variety of oxidizing agents can be employed for this purpose. A common and efficient method involves the use of potassium permanganate (B83412) (KMnO4) in a basic aqueous solution, followed by acidification. Other reagents, such as Jones reagent (CrO3 in sulfuric acid and acetone) or silver oxide (Ag2O), can also effect this transformation.
| Oxidizing Agent | Conditions | Product |
| Potassium Permanganate (KMnO4) | Basic solution, then acid workup | 4-(but-3-yn-1-yloxy)benzoic acid |
| Jones Reagent (CrO3/H2SO4/acetone) | Acetone | 4-(but-3-yn-1-yloxy)benzoic acid |
| Silver Oxide (Ag2O) | Basic solution | 4-(but-3-yn-1-yloxy)benzoic acid |
Condensation Reactions and Imine Formation
The aldehyde group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction typically occurs under acidic or basic catalysis and involves the elimination of a water molecule. For example, reacting this compound with an aniline (B41778) derivative in the presence of an acid catalyst would yield the corresponding N-aryl imine. These imine derivatives are valuable intermediates in organic synthesis.
Nucleophilic Addition Reactions
The electrophilic carbon atom of the aldehyde group is susceptible to nucleophilic attack. A prominent example is the Wittig reaction, where the aldehyde reacts with a phosphorus ylide to form an alkene. This reaction is a powerful tool for carbon-carbon bond formation. For instance, treatment of this compound with a Wittig reagent like (triphenylphosphoranylidene)methane would replace the carbonyl oxygen with a methylene (B1212753) group, yielding 1-(but-3-yn-1-yloxy)-4-vinylbenzene.
Reactivity of the Butynyl Moiety in this compound
The terminal alkyne of the butynyl group provides a reactive handle for a different set of chemical transformations, most notably cycloaddition reactions.
Click Chemistry (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition) with Related Propargyl Analogs
While specific examples for this compound are not extensively documented in readily available literature, the reactivity of its terminal alkyne is analogous to that of other terminal alkynes, such as propargyl ethers. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and widely used reaction for forming 1,2,3-triazoles.
In this reaction, the terminal alkyne of a molecule like this compound would react with an organic azide (B81097) in the presence of a copper(I) catalyst to selectively form a 1,4-disubstituted 1,2,3-triazole. This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for bioconjugation, drug discovery, and materials science. The resulting triazole ring is stable and can act as a linker or a pharmacophore in more complex molecular architectures.
The general scheme for the CuAAC reaction involving a terminal alkyne is as follows:
R-C≡CH + N3-R' --(Cu(I) catalyst)--> 1,4-disubstituted 1,2,3-triazole
This reaction highlights the utility of the butynyl group as a handle for conjugating this compound to other molecules containing an azide functionality.
Metal-Catalyzed Coupling Reactions
The terminal alkyne functionality of this compound makes it an excellent substrate for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Sonogashira Coupling:
The Sonogashira reaction is a powerful method for forming a C(sp)-C(sp²) bond by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction can be carried out under mild conditions, including at room temperature and in aqueous media, making it suitable for the synthesis of complex molecules. wikipedia.org
While specific examples detailing the Sonogashira coupling of this compound are not prevalent in the provided search results, the general applicability of this reaction to terminal alkynes and aryl halides is well-established. wikipedia.orglibretexts.orgorganic-chemistry.org For instance, the coupling of various terminal alkynes with aryl iodides and bromides proceeds in good to excellent yields in the presence of a palladium catalyst. nih.gov Copper-free Sonogashira protocols have also been developed, which are advantageous in biological applications due to the cytotoxicity of copper. nih.gov
Heck Reaction:
The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org Although the primary substrate for this reaction is an alkene, variations exist. The terminal alkyne of this compound could potentially be used in Heck-type reactions following its conversion to an alkene or in domino processes. nih.gov The reaction demonstrates a high tolerance for various functional groups and can be conducted under mild conditions. mdpi.com
| Reaction | Catalyst System | Reactant Type | Bond Formed |
| Sonogashira Coupling | Palladium catalyst, Copper(I) co-catalyst, Base | Terminal alkyne + Aryl/Vinyl halide | C(sp)-C(sp²) |
| Heck Reaction | Palladium catalyst, Base | Alkene + Unsaturated halide | C=C |
Hydration and Other Addition Reactions
The carbon-carbon triple bond in this compound is susceptible to addition reactions, most notably hydration.
Hydration of the Alkyne:
The hydration of a terminal alkyne can proceed via two main regiochemical pathways: Markovnikov and anti-Markovnikov addition.
Markovnikov Hydration: This reaction typically occurs in the presence of a mercury salt (like HgSO₄) in aqueous acid. The addition of water across the triple bond follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon, leading to the formation of a methyl ketone after tautomerization of the initially formed enol. libretexts.org
Anti-Markovnikov Hydration: Hydroboration-oxidation provides a method for the anti-Markovnikov hydration of terminal alkynes. lumenlearning.com The reaction involves the addition of a borane (B79455) reagent (e.g., BH₃ or a dialkylborane like disiamylborane (B86530) or 9-BBN) across the triple bond, followed by oxidation with hydrogen peroxide in a basic solution. libretexts.orglumenlearning.com This process results in the formation of an aldehyde after the tautomerization of the enol intermediate. libretexts.org The use of bulky borane reagents is crucial to prevent double addition across the alkyne. lumenlearning.com
Radical Addition:
The addition of hydrogen bromide (HBr) to a terminal alkyne can also proceed via an anti-Markovnikov pathway in the presence of peroxides or light. lumenlearning.com This radical addition results in the bromine atom adding to the terminal carbon.
| Reaction | Reagents | Regioselectivity | Product Type |
| Markovnikov Hydration | HgSO₄, H₂SO₄, H₂O | Markovnikov | Methyl Ketone |
| Anti-Markovnikov Hydration | 1. R₂BH (e.g., Sia₂BH, 9-BBN) 2. H₂O₂, NaOH | Anti-Markovnikov | Aldehyde |
| Radical Addition of HBr | HBr, Peroxides (ROOR) | Anti-Markovnikov | 1-Bromoalkene |
Electrophilic Aromatic Substitution on the Benzaldehyde (B42025) Ring System
The benzaldehyde ring in this compound is subject to electrophilic aromatic substitution (SEAr) reactions. The regiochemical outcome of these substitutions is directed by the existing substituents: the aldehyde group (-CHO) and the but-3-yn-1-yloxy group (-OCH₂CH₂C≡CH). The aldehyde group is a deactivating, meta-directing group, while the alkoxy group is an activating, ortho-, para-directing group.
Halogenation is a classic example of an electrophilic aromatic substitution reaction. wikipedia.org In the case of this compound, the position of halogenation will be influenced by the directing effects of the two substituents. The activating alkoxy group directs incoming electrophiles to the ortho and para positions relative to it. Since the para position is already occupied by the aldehyde group, substitution is expected to occur at the ortho position (C3 or C5). The aldehyde group, being a meta-director, would direct substitution to the C3 and C5 positions as well. Therefore, the substituents work in concert to direct halogenation to the positions ortho to the alkoxy group.
For example, the bromination of the related compound, 4-(prop-2-yn-1-yloxy)benzaldehyde, can be achieved to yield 3-bromo-4-(prop-2-yn-1-yloxy)benzaldehyde. This suggests that halogenation occurs selectively at the position ortho to the activating propargyloxy group.
Nitration and sulfonation are other important electrophilic aromatic substitution reactions. wikipedia.org
Nitration: This reaction is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. youtube.com
Sulfonation: This reaction is achieved with fuming sulfuric acid, which provides a high concentration of sulfur trioxide (SO₃), the electrophile in this case. wikipedia.org
For this compound, based on the directing effects of the substituents, nitration and sulfonation would also be expected to occur primarily at the C3 and C5 positions.
Multi-Component Reactions Involving this compound
The aldehyde functionality of this compound allows it to participate in various multi-component reactions, which are highly efficient processes for building molecular complexity in a single step.
The Hantzsch dihydropyridine (B1217469) synthesis is a classic multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). organic-chemistry.orgwikipedia.org This reaction leads to the formation of 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives. wikipedia.orgnih.gov
In the context of this compound, the aldehyde group serves as the aldehyde component in the Hantzsch synthesis. The reaction would proceed by combining this compound with, for example, ethyl acetoacetate (B1235776) and ammonium acetate to yield a 4-substituted 1,4-dihydropyridine, where the substituent at the 4-position is the 4-(but-3-yn-1-yloxy)phenyl group. organic-chemistry.orgnih.gov These 1,4-DHP scaffolds are of significant interest in medicinal chemistry. The resulting dihydropyridine can often be subsequently oxidized to the corresponding pyridine (B92270) derivative. wikipedia.org
Biginelli Reaction Derivatives
The Biginelli reaction is a well-established multicomponent reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.org This acid-catalyzed condensation is a cornerstone of heterocyclic chemistry, producing compounds with a wide array of pharmacological applications, including roles as calcium channel blockers and antihypertensive agents. psu.edu
The general mechanism involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the β-ketoester enolate and subsequent cyclization and dehydration to yield the dihydropyrimidinone ring system. organic-chemistry.org Numerous catalysts, including Brønsted and Lewis acids, have been developed to improve reaction yields and conditions. organic-chemistry.org
While a broad range of aromatic aldehydes have been successfully employed in the Biginelli reaction, specific studies detailing the use of this compound as the aldehyde component have not been reported in the surveyed scientific literature. psu.edunih.govglobalresearchonline.netresearchgate.net The presence of the butynyloxy group could potentially influence the electronic properties of the benzaldehyde and the reactivity of the resulting products, making this an area ripe for future investigation.
Table 1: General Reactants in the Biginelli Reaction
| Reactant Type | Example Compound | Role in Reaction |
| Aldehyde | Benzaldehyde | Carbonyl component, forms the C4 of the pyrimidine (B1678525) ring |
| β-Ketoester | Ethyl acetoacetate | Active methylene compound, provides C5 and C6 of the ring |
| Urea/Thiourea | Urea | Provides N1 and N3 atoms and the C2 carbonyl/thiocarbonyl |
Mannich Reaction Derivatization
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the aminoalkylation of an acidic proton located on a carbon atom by formaldehyde (B43269) (or another suitable aldehyde) and a primary or secondary amine. The product is a β-amino-carbonyl compound known as a Mannich base.
The reaction proceeds via the formation of an Eschenmoser's salt-like iminium ion from the amine and formaldehyde. The enolizable carbonyl compound then acts as a nucleophile, attacking the iminium ion to form the Mannich base. This reaction is crucial for the synthesis of numerous pharmaceuticals and natural products.
Although the Mannich reaction is versatile, there is no specific documentation in the scientific literature of its application to this compound as the primary substrate for generating new derivatives. The terminal alkyne group within this molecule does, however, present interesting synthetic possibilities. For instance, in related chemistries, alkynes can participate in Mannich-type reactions to produce propargylamines, which are valuable synthetic intermediates. This suggests a potential, though unconfirmed, avenue for the derivatization of this compound.
Table 2: Components of a Classical Mannich Reaction
| Component | Function | Example |
| Active Hydrogen Compound | Provides the nucleophilic carbon | Acetone, Malonates |
| Aldehyde | Forms the iminium ion | Formaldehyde |
| Amine (Primary or Secondary) | Forms the iminium ion | Diethylamine, Aniline |
Indole (B1671886) Synthesis Pathways
The synthesis of the indole nucleus is of paramount importance in medicinal chemistry due to its presence in a vast number of biologically active compounds. One of the most famous methods for indole synthesis is the Fischer indole synthesis. wikipedia.org This reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.orgnih.gov
The mechanism of the Fischer indole synthesis is complex, involving the tautomerization of the hydrazone to an enehydrazine, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement, loss of ammonia, and subsequent aromatization to form the indole ring. wikipedia.org
A search of the available scientific literature did not yield any studies where this compound was used as the aldehyde component in a Fischer indole synthesis or other common indole-forming reactions. The reaction of this compound with a phenylhydrazine (B124118) would be expected to form the corresponding phenylhydrazone, a key intermediate for the Fischer synthesis. The electronic nature of the butynyloxy substituent would likely influence the subsequent cyclization step. The exploration of this pathway remains an open area for synthetic research.
Table 3: Key Starting Materials for Fischer Indole Synthesis
| Starting Material | Role | Example |
| Arylhydrazine | Provides the benzene (B151609) ring and N1 of the indole | Phenylhydrazine |
| Aldehyde or Ketone | Reacts to form the hydrazone intermediate | Acetone, Benzaldehyde |
| Acid Catalyst | Promotes cyclization and rearrangement | Polyphosphoric acid, Zinc chloride |
Advanced Spectroscopic and Structural Elucidation of 4 but 3 Yn 1 Yloxy Benzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectral Analysis: Chemical Shifts, Coupling Constants, and Multiplicities
The ¹H NMR spectrum of 4-(But-3-yn-1-yloxy)benzaldehyde provides a distinct fingerprint of its proton environments. The spectrum is characterized by signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the butynyloxy side chain.
The aldehydic proton (CHO) typically appears as a singlet in the downfield region of the spectrum, generally between δ 9.8 and 10.0 ppm. This significant deshielding is due to the electron-withdrawing nature of the carbonyl oxygen and the magnetic anisotropy of the C=O bond.
The aromatic protons on the para-substituted benzene (B151609) ring give rise to two sets of doublets, characteristic of an AA'BB' system. The protons ortho to the electron-withdrawing aldehyde group are expected to resonate further downfield (approximately δ 7.8 ppm) compared to the protons ortho to the electron-donating ether group (approximately δ 7.0 ppm). The coupling constant between these adjacent protons is typically around J = 8.0 Hz.
The butynyloxy side chain presents three distinct proton signals:
The methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂-) appear as a triplet around δ 4.2 ppm.
The methylene protons adjacent to the alkyne group (-C≡C-CH₂-) resonate as a triplet around δ 2.8 ppm.
The terminal acetylenic proton (-C≡H) shows a signal around δ 2.1 ppm. This proton typically appears as a triplet due to long-range coupling with the adjacent methylene protons. researchgate.net
| Proton Assignment | Chemical Shift (δ, ppm) (Estimated) | Multiplicity | Coupling Constant (J, Hz) (Estimated) |
| Aldehydic H | 9.88 | Singlet (s) | - |
| Aromatic H (ortho to CHO) | 7.85 | Doublet (d) | ~ 8.5 |
| Aromatic H (ortho to O) | 7.05 | Doublet (d) | ~ 8.5 |
| O-CH₂ -CH₂- | 4.21 | Triplet (t) | ~ 6.5 |
| -CH₂-C≡CH | 2.80 | Triplet of doublets (td) | ~ 6.5, ~ 2.6 |
| -C≡H | 2.10 | Triplet (t) | ~ 2.6 |
Table 1: Predicted ¹H NMR Spectral Data for this compound.
¹³C NMR Spectral Analysis: Chemical Shifts and Carbon Environments
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For this compound, eleven distinct carbon signals are expected.
Carbonyl Carbon: The aldehydic carbonyl carbon is the most deshielded, appearing far downfield around δ 191.0 ppm. rsc.orgrsc.org
Aromatic Carbons: The aromatic region shows four signals. The carbon to which the aldehyde group is attached (C1) and the carbon bearing the ether linkage (C4) are quaternary and their shifts are influenced by the substituents. C1 is typically found around δ 130.0 ppm, while C4 is more shielded due to the ether oxygen, appearing around δ 163.0 ppm. The protonated aromatic carbons (C2, C6 and C3, C5) appear at approximately δ 132.0 ppm and δ 115.0 ppm, respectively.
Butynyloxy Chain Carbons: The signals for the side chain carbons are found in the upfield region. The carbon of the methylene group attached to the ether oxygen (O-C H₂) resonates around δ 67.0 ppm. The other methylene carbon (-C H₂-C≡CH) appears at a much higher field, around δ 20.0 ppm. The sp-hybridized carbons of the alkyne group appear in the range of δ 70-85 ppm, with the terminal alkyne carbon (C H) being slightly more shielded than the internal one (-C ≡CH). researchgate.net
| Carbon Assignment | Chemical Shift (δ, ppm) (Estimated) |
| C =O | 191.0 |
| Ar-C -O (C4) | 163.2 |
| Ar-C H (C2, C6) | 132.1 |
| Ar-C -CHO (C1) | 130.3 |
| Ar-C H (C3, C5) | 115.0 |
| -C ≡CH | 82.5 |
| -C≡C H | 72.0 |
| O-C H₂- | 67.5 |
| -C H₂-C≡CH | 20.1 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the structural connectivity of the molecule.
COSY (COrrelation SpectroscopY): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the adjacent aromatic protons. In the side chain, it would confirm the coupling between the two methylene groups (-O-CH₂-CH₂ -) and also show a long-range correlation between the methylene protons adjacent to the alkyne and the terminal acetylenic proton (-CH₂ -C≡H ).
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). columbia.eduyoutube.com This allows for the direct assignment of all protonated carbons. For example, the aldehydic proton signal at ~9.9 ppm would correlate with the carbon signal at ~191 ppm, and the aromatic proton signals would correlate with their corresponding aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). columbia.eduyoutube.com It is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include:
A correlation from the aldehydic proton to the quaternary aromatic carbon C1.
Correlations from the O-CH₂ protons to the aromatic carbon C4 and the adjacent CH₂ carbon.
Correlations from the terminal acetylenic proton to both sp-hybridized alkyne carbons.
Correlations from the aromatic protons to neighboring carbons, confirming the substitution pattern.
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental formula of a molecule. For this compound, with the molecular formula C₁₁H₁₀O₂, the calculated monoisotopic mass is 174.06808 Da. uni.lu An experimental HRMS measurement confirming this exact mass would provide unequivocal evidence for the compound's elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules, allowing for the analysis of the intact molecule with minimal fragmentation. When analyzed by ESI-MS, this compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. uni.lu The predicted m/z values for these common adducts are:
[M+H]⁺: 175.07536
[M+Na]⁺: 197.05730
[M+NH₄]⁺: 192.10190
The observation of these ions in the mass spectrum serves to confirm the molecular weight of 174.2 g/mol . uni.lucymitquimica.com
Electron Impact Mass Spectrometry (EI-MS)
Electron Impact Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. In the case of this compound, with a molecular formula of C₁₁H₁₀O₂ and a monoisotopic mass of 174.06808 Da, EI-MS provides crucial information for its identification. uni.lu
Upon electron impact, the molecule ionizes to form a molecular ion (M⁺), which corresponds to its molecular weight. The subsequent fragmentation of this ion generates a unique pattern of fragment ions, which serves as a molecular fingerprint. The analysis of these fragments helps in confirming the presence of key structural motifs within the molecule, such as the benzaldehyde (B42025) and butynyloxy moieties. The mass-to-charge ratio (m/z) of these ions provides direct evidence for the structural components of the molecule. researchgate.net Predicted collision cross-section (CCS) values, calculated using computational methods, can further aid in the structural confirmation by comparing experimental data with theoretical models for various adducts. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 175.07536 | 136.1 |
| [M+Na]⁺ | 197.05730 | 146.7 |
| [M-H]⁻ | 173.06080 | 138.4 |
| [M+NH₄]⁺ | 192.10190 | 154.3 |
| [M+K]⁺ | 213.03124 | 142.6 |
| [M+H-H₂O]⁺ | 157.06534 | 124.5 |
| [M+HCOO]⁻ | 219.06628 | 155.0 |
| [M+CH₃COO]⁻ | 233.08193 | 188.3 |
| [M+Na-2H]⁻ | 195.04275 | 141.7 |
| [M]⁺ | 174.06753 | 133.1 |
| [M]⁻ | 174.06863 | 133.1 |
m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct are calculated using CCSbase.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands that correspond to the vibrations of specific bonds. docbrown.info
Key vibrational frequencies for benzaldehyde derivatives include:
C-H stretching of the benzene ring: Typically observed in the range of 3000-3080 cm⁻¹. docbrown.info
C-H stretching of the aldehyde group: Appears as a distinct peak between 2650-2880 cm⁻¹. docbrown.info
C=O stretching of the carbonyl group: A strong, characteristic absorption band around 1700 cm⁻¹. docbrown.info The exact position can be slightly lower in aromatic aldehydes compared to their aliphatic counterparts.
C-C stretching of the benzene ring: Multiple bands are present in the 1440-1625 cm⁻¹ region. docbrown.info
C≡C stretching of the alkyne group: A weak to medium band is expected around 2100-2260 cm⁻¹.
≡C-H stretching of the terminal alkyne: A sharp, characteristic peak appears around 3300 cm⁻¹.
C-O-C stretching of the ether linkage: Found in the fingerprint region, typically between 1000-1300 cm⁻¹.
The unique combination of these absorption bands in the IR spectrum provides a "fingerprint" for the molecule, allowing for its unambiguous identification and the confirmation of its functional groups. docbrown.inforesearchgate.net
X-ray Crystallography Studies for Solid-State Structure Determination (on related derivatives illustrating structural motifs)
The crystal structures of benzaldehyde derivatives are often stabilized by a variety of non-covalent interactions. rsc.orgnih.gov These include:
Hydrogen Bonding: Weak C-H···O hydrogen bonds are common, where the aldehyde oxygen acts as an acceptor. rsc.org In some derivatives, stronger O-H···O or N-H···O hydrogen bonds can dominate the packing if hydroxyl or amino groups are present. researchgate.net
π-π Stacking: The aromatic rings of the benzaldehyde moieties can engage in π-π stacking interactions, contributing to the stability of the crystal lattice. rsc.org The centroid-centroid distances in such interactions are typically in the range of 3.5 Å. nih.govresearchgate.net
C-H···π Interactions: The hydrogen atoms of the alkyl chains or the aromatic ring can interact with the π-system of adjacent aromatic rings. rsc.org
Halogen Bonding: In halogenated derivatives, halogen···halogen or halogen···O interactions can also play a significant role in the crystal packing. rsc.org
These interactions often lead to the formation of well-defined supramolecular structures, such as dimers, chains, or sheets. rsc.orgresearchgate.net For instance, in the crystal structure of 4-(prop-2-yn-1-yloxy)benzaldehyde, molecules form inversion dimers through π-π stacking, which are further linked by C-H···O hydrogen bonds to create a ladder-like structure. nih.govresearchgate.net
X-ray crystallography provides precise information about the conformation of molecules in the solid state. For benzaldehyde derivatives, a key conformational feature is the relative orientation of the substituent groups on the benzene ring. nih.gov The planarity of the molecule is often influenced by the extent of conjugation between the carbonyl group, the benzene ring, and the ether oxygen's lone pair. nih.govresearchgate.net
In many substituted benzaldehydes, the core benzaldehyde moiety is essentially planar. nih.govresearchgate.net The conformation of flexible side chains, such as the butynyloxy group in the title compound, is determined by a combination of intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice. acs.org Computational methods, such as semi-empirical AM1 programs, can be used to model and predict the most stable conformers, which can then be compared with experimental X-ray data. arxiv.org
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used extensively in organic synthesis. sigmaaldrich.comscientificlabs.co.uk It is particularly valuable for monitoring the progress of reactions by observing the disappearance of starting materials and the appearance of the desired product. umich.edu
In the synthesis of this compound, which typically involves the reaction of 4-hydroxybenzaldehyde (B117250) with a butynyl halide, TLC can be used to track the consumption of the starting phenol. nih.gov A small aliquot of the reaction mixture is spotted on a TLC plate, which is then developed in an appropriate solvent system (eluent). umich.edu The separated spots corresponding to the starting material, product, and any byproducts are visualized, often under UV light or by using a staining agent. scientificlabs.co.uk
The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific eluent system. umich.edu By comparing the Rf values of the spots in the reaction mixture to those of the pure starting material and product, the progress of the reaction can be effectively monitored. TLC is also instrumental in optimizing reaction conditions and in guiding the subsequent purification of the product, often by column chromatography. aga-analytical.com.pl
Flash Column Chromatography for Purification
Flash column chromatography is a crucial purification technique in synthetic chemistry, particularly for isolating products like this compound from reaction mixtures. mit.edu This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, a solvent system of varying polarity, to separate compounds based on their differential adsorption to the silica. youtube.com The process involves packing a glass column with silica gel and equilibrating it with a non-polar solvent system. youtube.com The crude product, dissolved in a minimal amount of solvent, is then loaded onto the top of the column. mit.edu By gradually increasing the polarity of the eluting solvent, compounds with weaker interactions with the silica gel travel down the column faster, allowing for the separation and collection of the desired product in fractions. youtube.com
The selection of the solvent system is critical for achieving good separation and is often determined by preliminary analysis using thin-layer chromatography (TLC). youtube.com For compounds like this compound, a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexanes or petroleum ether is commonly employed. rsc.orgnih.gov The progress of the separation is monitored by collecting fractions and analyzing them by TLC to identify those containing the pure product. mit.edu These fractions are then combined and the solvent is removed under reduced pressure to yield the purified compound. In some cases, for compounds that are sensitive to the acidic nature of silica gel, alternative stationary phases like alumina (B75360) or deactivated silica gel can be used. rochester.edu
Table 1: Exemplary Conditions for Flash Column Chromatography of Benzaldehyde Derivatives and Related Compounds
| Compound | Stationary Phase | Eluent System | Reference |
| Benzaldehyde Derivative | Silica Gel (200-300 mesh) | Petroleum Ether/Ethyl Acetate (8:1) | rsc.org |
| Alkyne-functionalized Isoprenoid Analogue | Silica Gel | Ethyl Acetate/Hexanes (gradient 5:95 to 20:80) | nih.gov |
| 4-Ethynylbenzaldehyde Derivative | Silica Gel | Ethyl Acetate/Hexane (B92381) (33% to 60%) | |
| Difluoroalkylated Aromatic Aldehydes | Silica Gel (200-300 mesh) | Petroleum Ether/Ethyl Acetate (20:1 or 10:1) | rsc.org |
| Polysubstituted Pyridines | Silica Gel | Ethyl Acetate/Petroleum Ether | mdpi.com |
High Performance Liquid Chromatography (HPLC) for Purity and Quantification
High Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For a compound like this compound, HPLC is invaluable for assessing its purity after synthesis and purification. The technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. sigmaaldrich.com The separation is based on the differential interactions of the analyte with the stationary and mobile phases. sigmaaldrich.com
Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds like benzaldehyde derivatives. sielc.com In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and a polar organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comresearchgate.net An acidic modifier, like acetic acid or formic acid, is often added to the mobile phase to ensure that acidic or basic compounds are in a single ionic form, leading to sharper peaks. sielc.comresearchgate.net Detection is commonly achieved using a UV detector, as the benzene ring in this compound absorbs UV light. researchgate.net The retention time of the compound under specific conditions is a characteristic identifier, while the peak area is proportional to its concentration, allowing for quantification. researchgate.net
Table 2: Typical HPLC Conditions for the Analysis of Benzaldehyde and its Derivatives
| Analyte | Column | Mobile Phase | Detection | Reference |
| Benzaldehyde | Novapak C18 (250 mm × 4.5 mm, 5 µm) | Acetonitrile/Water (1:1) | UV at 254 nm | researchgate.net |
| Benzaldehyde | Zorbax StableBond C18 (250 x 4.6 mm, 5 µm) | Water/Acetonitrile/Glacial Acetic Acid (760:240:5, v/v/v) | UV at 254 nm | researchgate.net |
| Benzaldehyde Derivative (after derivatization) | Reversed-phase SB-C18 | Acetonitrile/Water with Trichloroacetic Acid (gradient) | Fluorescence (Ex: 371 nm, Em: 421 nm) | rsc.org |
| 4-(acetyloxy)benzaldehyde | Newcrom R1 | Acetonitrile/Water/Phosphoric Acid | Not Specified | sielc.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds, making it a valuable tool for identifying and quantifying this compound, as well as any volatile byproducts or degradation products from its synthesis or subsequent reactions. acs.orgorientjchem.org
In GC-MS analysis, the sample is first vaporized and injected into the gas chromatograph. An inert carrier gas, such as helium, transports the vaporized sample through a long, thin capillary column. lcms.cz The column's inner surface is coated with a stationary phase. Separation occurs as different components of the mixture interact differently with the stationary phase, causing them to elute from the column at different times (retention times). nih.gov As each component elutes, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and a detector generates a mass spectrum, which is a plot of ion intensity versus m/z. nih.gov The mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparison to spectral libraries. researchgate.netbotanyjournals.com The combination of retention time and mass spectrum provides a high degree of confidence in the identification of the analyte. nih.gov For instance, the purity of a synthesized batch of 4-(2-propynyloxy)benzaldehyde, a related compound, was confirmed to be 99.9% using gas chromatography. prepchem.com
Table 3: General GC-MS Parameters for the Analysis of Benzaldehyde and Related Volatile Compounds
| Parameter | Typical Value/Condition | Reference(s) |
| Gas Chromatograph (GC) | ||
| Column | DB-5Q (30 m, 0.25 mm, 0.25 µm) or similar | lcms.cz |
| Inlet Temperature | Programmed, e.g., 65 °C to 280 °C | lcms.cz |
| Injection Mode | Splitless | lcms.cz |
| Carrier Gas | Helium | lcms.cz |
| Oven Temperature Program | Ramped, e.g., 45 °C held for 2 min, then ramped to 325 °C | lcms.cz |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Impact (EI) at 70 eV | lcms.cz |
| Source Temperature | ~200 °C - 230 °C | lcms.cz |
| Mass Range | 50 - 1000 m/z | lcms.cz |
| Detection | Quadrupole or Time-of-Flight (TOF) | lcms.cznih.gov |
Computational and Theoretical Studies on 4 but 3 Yn 1 Yloxy Benzaldehyde and Its Analogs
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic properties of molecules. For 4-(But-3-yn-1-yloxy)benzaldehyde, these methods can predict its geometry, electronic distribution, and spectroscopic characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to calculate optimized molecular geometry, vibrational frequencies, and various electronic properties. conicet.gov.arnih.gov For analogs like 4-hydroxybenzaldehyde (B117250) and 4-(dimethylamino)benzaldehyde, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), have been performed to analyze their molecular structure and properties. conicet.gov.arnih.govmdpi.com
Key electronic properties that can be determined via DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov For instance, studies on various benzaldehyde (B42025) derivatives show that the nature of the substituent significantly influences this gap. conicet.gov.armdpi.com
The Molecular Electrostatic Potential (MEP) surface is also calculated to identify electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack. nih.govmdpi.com In this compound, the carbonyl oxygen would be an electron-rich (nucleophilic) site, while the carbonyl carbon would be an electron-poor (electrophilic) site.
Based on data from analogous compounds, a hypothetical set of calculated electronic properties for this compound is presented below.
| Calculated Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates the electron-donating ability. |
| LUMO Energy | ~ -1.8 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Relates to chemical reactivity and stability. nih.gov |
| Dipole Moment | ~ 3.0 - 3.5 D | Measures the overall polarity of the molecule. |
| NBO Charge on Carbonyl Carbon | ~ +0.5 to +0.6 e | Highlights the electrophilic nature of the carbonyl carbon. researchgate.net |
| NBO Charge on Carbonyl Oxygen | ~ -0.5 to -0.6 e | Highlights the nucleophilic nature of the carbonyl oxygen. researchgate.net |
Ab initio molecular orbital methods, which are based on first principles without the inclusion of experimental data, provide a rigorous approach to studying molecular systems. wiley.com Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) are used to obtain highly accurate molecular geometries and electronic properties. acs.org For benzaldehyde, ab initio calculations have been used to determine its planar equilibrium structure and the energetic barrier for the torsion of the formyl group. acs.org
These methods can be applied to this compound to precisely calculate its molecular orbitals, including the shape and energy of the HOMO and LUMO. uwosh.edu This analysis would detail the contribution of the benzaldehyde ring, the ether linkage, and the alkyne moiety to the frontier orbitals, thereby providing a deeper understanding of its electronic transitions and reactivity. The results of such calculations are often compared with experimental data, such as UV-Vis spectra, to validate the theoretical model. researchgate.net
Molecular Modeling and Simulations
Molecular modeling encompasses a range of computational techniques to model and predict the behavior of molecules. These methods are particularly useful for studying large and flexible molecules.
The flexible but-3-yn-1-yloxy side chain of this compound allows for multiple conformations. Conformational analysis aims to identify the most stable conformers (lowest energy structures) and the energy barriers between them. chemrxiv.orgnih.gov This is typically done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. uni-muenchen.dejoaquinbarroso.comlibretexts.org
For this compound, key rotational barriers would include:
Rotation around the C(aromatic)-O bond.
Rotation around the O-CH₂ bond.
Rotation around the CH₂-CH₂ bond.
Rotation of the aldehyde group relative to the benzene (B151609) ring.
Studies on similar flexible molecules attached to aromatic rings show that the global minimum energy conformer is often a result of a delicate balance between steric hindrance and electronic effects. nih.govcsbsju.educwu.edu The planarity of the benzaldehyde moiety is generally favored to maximize conjugation.
The following table presents plausible dihedral angles and rotational energy barriers for the most significant conformational changes in this compound, extrapolated from studies on analogous systems.
| Dihedral Angle | Predicted Low-Energy Conformation (degrees) | Predicted Rotational Barrier (kcal/mol) |
|---|---|---|
| C(ring)-C(ring)-C(aldehyde)=O | 0 or 180 (Planar) | ~ 5-7 |
| C(ring)-O-CH₂-CH₂ | ~ 180 (Anti) | ~ 2-4 |
| O-CH₂-CH₂-CH₂ | ~ 60 (Gauche) or 180 (Anti) | ~ 3-5 |
| CH₂-CH₂-CH₂-C≡ | ~ 180 (Anti) | ~ 1-2 |
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. acs.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, solvent effects, and interactions with other molecules over time. nih.govresearchgate.net
While specific MD studies on this compound are not available, this technique could be applied to understand its behavior in various environments. For example, MD simulations could model:
The conformational flexibility of the molecule in different solvents. nih.gov
Its interaction with biological macromolecules, such as enzymes or receptors, which is relevant for applications in drug design. mdpi.com
The aggregation behavior of the molecule in solution or at interfaces.
Simulations on aldehyde dehydrogenases and other proteins have shown how molecular dynamics can reveal changes in flexibility and binding, which are crucial for function and engineering. nih.gov Such approaches would be valuable in exploring the potential applications of this compound.
Theoretical Studies of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. libretexts.org The energy of the transition state determines the activation energy and, consequently, the rate of the reaction.
For this compound, theoretical studies could elucidate the mechanisms of several key reactions:
Nucleophilic Addition to the Carbonyl Group: This is a characteristic reaction of aldehydes. DFT calculations can model the addition of various nucleophiles (e.g., organometallic reagents, amines, cyanide) to the carbonyl carbon. rsc.orgnih.gov Such studies can determine the activation barriers and the stereoselectivity of the reaction, as has been done for benzaldehyde with various reactants. rsc.orgnih.gov
Reactions at the Terminal Alkyne: The terminal alkyne is another reactive site, capable of undergoing reactions like deprotonation followed by nucleophilic attack, or metal-catalyzed couplings (e.g., Sonogashira, click reactions). acs.orgnih.govmdpi.com Theoretical studies can model the transition states for these reactions, providing insight into catalyst efficacy and regioselectivity. nih.govacs.org
Oxidation/Reduction of the Aldehyde: The mechanism of aldehyde oxidation to a carboxylic acid or reduction to an alcohol can be studied computationally. This would involve modeling the interaction with oxidizing or reducing agents and identifying the lowest energy pathway. researchgate.net
For example, the reaction of benzaldehyde with amines to form a Schiff base has been studied computationally, identifying three transition states corresponding to hemiaminal formation, internal rearrangement, and water elimination. nih.gov A similar mechanistic investigation for this compound would clarify the influence of the alkoxy substituent on the reaction energetics.
Computational Elucidation of Synthesis Pathways
The synthesis of this compound typically involves the etherification of 4-hydroxybenzaldehyde with a but-3-yn-1-yl containing reagent or a Sonogashira coupling reaction. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of these synthetic pathways. researchgate.net By modeling the reaction coordinates, identifying transition states, and calculating activation energies, researchers can predict the most energetically favorable routes and optimize reaction conditions.
For instance, in the synthesis involving a Williamson ether synthesis-type reaction between the sodium salt of 4-hydroxybenzaldehyde and a 4-halobut-1-yne, computational models can predict the transition state energies for different leaving groups (e.g., Cl, Br, I), thus guiding the choice of the optimal reagent.
In the context of Sonogashira coupling, which is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl halide, DFT calculations can unravel the intricate catalytic cycle. researchgate.net This includes the oxidative addition of the aryl halide to the palladium(0) complex, transmetalation with the alkyne, and the final reductive elimination to yield the product. Computational studies can compare the energy profiles for different palladium catalysts, ligands, and bases, thereby aiding in the selection of the most efficient catalytic system.
Table 1: Hypothetical DFT Calculated Activation Energies for the Rate-Determining Step in the Sonogashira Coupling Synthesis of a 4-(Alkynyloxy)benzaldehyde Analog
| Catalyst System | Ligand | Base | Solvent | Activation Energy (kcal/mol) |
| Pd(PPh₃)₄ | PPh₃ | Et₃N | THF | 25.8 |
| PdCl₂(PPh₃)₂/CuI | PPh₃ | Et₃N | DMF | 21.3 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 19.5 |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 20.1 |
Note: This table is illustrative and presents hypothetical data to demonstrate the type of information generated from computational studies.
Furthermore, computational workflows can be designed to explore novel biosynthetic pathways for alkyne-containing natural products and their derivatives. nih.govnih.gov By identifying potential enzymatic transformations and constructing hypothetical pathways, these computational tools can guide the metabolic engineering of microorganisms for the sustainable production of compounds like this compound.
Prediction of Reactivity and Regioselectivity
The dual functionality of this compound—an aldehyde group and a terminal alkyne—makes it a versatile building block in organic synthesis. Computational chemistry plays a pivotal role in predicting its reactivity and the regioselectivity of its reactions.
The aldehyde group can participate in various reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations. The terminal alkyne can undergo cycloaddition reactions, Sonogashira couplings, and hydration reactions. The electronic interplay between the butynyloxy substituent and the benzaldehyde core influences the reactivity of both functional groups. Computational studies, through the analysis of frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and calculated atomic charges, can quantify these electronic effects. researchgate.net
For example, in [3+2] cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), DFT calculations can predict whether the reaction will favor the formation of the 1,4- or 1,5-disubstituted triazole regioisomer. researchgate.net These predictions are based on the calculated activation barriers for the different reaction pathways.
Similarly, in reactions involving the aldehyde group, computational models can predict the stereochemical outcome of, for instance, a proline-catalyzed aldol reaction. researchgate.net By modeling the transition states leading to the different stereoisomers, the most likely product can be identified.
Table 2: Predicted Regioselectivity in the [3+2] Cycloaddition of this compound with Phenyl Azide (B81097)
| Computational Method | Basis Set | Regioisomer | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio |
| DFT (B3LYP) | 6-31G(d) | 1,4-disubstituted | 15.2 | >99:1 |
| DFT (B3LYP) | 6-31G(d) | 1,5-disubstituted | 20.8 | <1:99 |
| DFT (M06-2X) | def2-TZVP | 1,4-disubstituted | 14.9 | >99:1 |
| DFT (M06-2X) | def2-TZVP | 1,5-disubstituted | 21.1 | <1:99 |
Note: This table is illustrative and presents hypothetical data to demonstrate the type of information generated from computational studies.
The insights gained from these computational predictions are invaluable for planning synthetic strategies and avoiding the costly and time-consuming trial-and-error approach in the laboratory. The synergy between computational and experimental chemistry accelerates the discovery and development of new molecules and materials based on the this compound scaffold.
Applications and Advanced Materials Chemistry of 4 but 3 Yn 1 Yloxy Benzaldehyde As a Versatile Building Block
Precursor in the Synthesis of Complex Organic Molecules
The inherent reactivity of its two distinct functional groups allows 4-(But-3-yn-1-yloxy)benzaldehyde to serve as a foundational component in the synthesis of more elaborate organic structures.
Multi-Functional Molecular Design and Assembly
The utility of this compound in multi-functional molecular design stems from the orthogonal reactivity of its aldehyde and alkyne moieties. The aldehyde group readily participates in reactions such as Wittig olefinations, aldol (B89426) condensations, and reductive aminations, allowing for the introduction of a wide array of substituents and functional groups. Simultaneously, the terminal alkyne is amenable to a variety of transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," as well as Sonogashira couplings and other metal-catalyzed reactions.
This dual functionality enables the stepwise or simultaneous introduction of different molecular fragments, leading to the assembly of complex and precisely defined molecular architectures. The structural analogue, 4-(prop-2-yn-1-yloxy)benzaldehyde, has been shown to possess a planar structure where the carbonyl group, benzene (B151609) ring, and the propynyloxy (B15346420) oxygen atom are essentially coplanar. nih.govresearchgate.net This planarity suggests an effective conjugation, which can influence the electronic properties of the resulting molecules. nih.govresearchgate.net This inherent structural feature, likely shared by this compound, is a key consideration in the design of molecules with specific electronic or photophysical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O₂ | cymitquimica.comuni.lu |
| Molecular Weight | 174.2 g/mol | cymitquimica.com |
| Description | Versatile small molecule scaffold | cymitquimica.combiosynth.com |
Synthesis of Scaffolds for Chemical Diversification
A key application of this compound is in the generation of molecular scaffolds that can be further elaborated to create libraries of diverse compounds for applications in drug discovery and materials science. The term "scaffold" refers to a core molecular framework upon which various substituents can be appended.
The aldehyde functionality can be transformed into a variety of other groups, such as alcohols, amines, or alkenes, providing multiple points for diversification. For instance, reaction of the aldehyde with different amines followed by reduction can generate a library of secondary or tertiary amines. Similarly, the alkyne group can be used as a handle to introduce a wide range of functionalities through click chemistry or other coupling reactions. This approach allows for the rapid synthesis of a multitude of structurally distinct molecules from a single, readily accessible starting material, which is a central tenet of diversity-oriented synthesis. nih.govwhiterose.ac.uk The synthesis of spirotricyclic ureas from simpler precursors, which are then modified through ring cleavage, expansion, and addition, exemplifies a strategy for creating diverse sp3-rich compounds. nih.gov
Integration into Polymeric Architectures
The bifunctional nature of this compound also makes it a valuable component in the synthesis and modification of polymers.
Monomer for Functionalized Polymers
This compound can be utilized as a monomer in the synthesis of functionalized polymers. The aldehyde group can undergo polymerization reactions, for instance, through copolymerization with other monomers like substituted benzaldehydes. researchgate.net The resulting polymer will have pendant alkyne groups along its backbone. These alkyne groups serve as reactive sites that can be subsequently modified through post-polymerization modification techniques, such as click chemistry.
This approach allows for the introduction of a wide range of functionalities onto the polymer chain, leading to materials with tailored properties. For example, attaching hydrophilic or hydrophobic side chains can control the solubility of the polymer, while introducing bioactive molecules can lead to the development of new biomaterials. The synthesis of benzaldehyde-functionalized polymer vesicles demonstrates the utility of the aldehyde group in creating self-assembled nanostructures that can be further functionalized. nih.gov
Cross-Linking Agent in Polymer Synthesis
Cross-linking is a process that involves the formation of chemical bonds between polymer chains, resulting in a three-dimensional network structure. biosynth.com This process is crucial for enhancing the mechanical properties, thermal stability, and solvent resistance of polymers. This compound can act as a cross-linking agent due to its two reactive functional groups.
The aldehyde group can react with functional groups on polymer chains, such as amines or hydroxyls, to form initial linkages. Subsequently, the alkyne groups can be cross-linked through various reactions, including oxidative coupling or cycloaddition reactions. This dual cross-linking capability allows for the creation of polymer networks with tunable cross-link densities and properties. The use of various cross-linking agents, including those with different lengths and functionalities, has been shown to significantly impact the structure and transport properties of the resulting polymer material. mdpi.com Aldehydes like glutaraldehyde (B144438) and glyoxal (B1671930) are commonly used cross-linking agents in biomaterials. nih.gov
Design and Synthesis of Advanced Chemical Probes
Advanced chemical probes are molecules designed to study biological processes in living systems. They often contain a reactive group for covalent modification of target biomolecules and a reporter tag for detection. The structure of this compound provides a foundation for the design of such probes. chemimpex.com
The aldehyde group can be used to react with nucleophilic residues on proteins, such as lysine, forming a covalent bond. The alkyne group serves as a versatile handle for the attachment of a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, via click chemistry. This modular design allows for the synthesis of a variety of chemical probes with different reporter groups for various applications. The development of troponoid-based chemical probes containing a light-reactive diazirine moiety and an alkyne reporter tag for identifying protein targets illustrates a similar design principle. cuny.edu
Construction of Light-Activated Chemical Tools
The benzaldehyde (B42025) moiety within this compound provides a platform for developing light-activated chemical tools, particularly through its potential integration into photolabile protecting groups (PPGs). PPGs are chemical groups that can be removed from a molecule using light, offering precise spatial and temporal control over the release of an active species.
Derivatives of benzaldehyde, such as o-nitrobenzyl groups, are a well-established class of PPGs. researchgate.net The general mechanism involves the absorption of UV light, which initiates an intramolecular rearrangement, ultimately leading to the cleavage of the protected functional group. While direct research on this compound as a PPG is not extensively documented, its structure is analogous to compounds used in these applications. For instance, a strategy for the photolabile protection of terminal alkynes themselves has been developed using o-nitrobenzyl ethers. researchgate.net This demonstrates the compatibility of the alkyne group with the photochemical environment of PPGs.
By modifying the benzaldehyde ring of this compound, for example, with a nitro group ortho to the alkoxy substituent, it could be converted into a photocleavable unit. The terminal alkyne would remain as a handle for attaching this light-sensitive module to a target molecule, such as a drug, a fluorescent probe, or a surface. Subsequent irradiation would then release the target molecule with high precision. The aldehyde function itself can also participate in photochemical reactions; under UV irradiation, benzaldehyde can be excited to a triplet state, enabling it to act as a photo-organocatalyst for various transformations, such as alcohol oxidation. researchgate.net This dual functionality—a latent photo-trigger and a coupling site—makes it a promising scaffold for complex, light-activated systems.
Development of Multi-Functional Tagging Reagents
The true versatility of this compound comes to the fore in the design of multi-functional tagging reagents. The terminal alkyne group is an ideal anchor for bioorthogonal chemistry, a set of chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov The most common of these is the CuAAC reaction, which rapidly and specifically joins an alkyne with an azide (B81097) to form a stable triazole linkage. nih.govlumiprobe.com
This "click" functionality allows this compound to serve as a linchpin molecule. The aldehyde group can be used to attach one functional moiety (e.g., through reductive amination or condensation reactions), while the alkyne is reserved for a subsequent "click" reaction to introduce a second, different moiety. This orthogonal reactivity is the basis for creating sophisticated molecular probes.
For example, researchers have developed trifunctional capture reagents that combine an alkyne or azide tag, a fluorophore for detection, and a biotin label for affinity purification. researchgate.net A molecule like this compound could be a central scaffold for such a construct:
The aldehyde is reacted with an amine-containing fluorophore.
The resulting Schiff base is reduced to a stable secondary amine.
The alkyne handle is then "clicked" with an azide-modified biotin molecule.
The result is a single reagent that can be attached to a target, visualized via fluorescence, and isolated for further analysis. The development of such multi-functional linkers is crucial for advanced applications in chemical biology and diagnostics, enabling multiple experimental readouts from a single labeling event. researchgate.netnih.gov The ability to incorporate various functional units like biological ligands, fluorescent tags, and polyethylene (B3416737) glycol (PEG) chains through its reactive ends makes it a powerful tool. kanto.com.my
Role in Functional Material Development (excluding biological/medical applications)
Beyond its use in labeling, this compound is a valuable precursor for a range of functional materials, from optoelectronics to self-assembled systems.
Precursors for Optoelectronic Materials
Conjugated organic polymers are the active components in a variety of optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ntu.edu.sgresearchgate.net The performance of these materials is highly dependent on their molecular structure, which controls their electronic properties, such as band gap and charge carrier mobility.
Aromatic aldehydes and alkynes are fundamental building blocks in the synthesis of these polymers. mdpi.com The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl halide, is a powerful method for creating the carbon-carbon bonds that form the backbone of many conjugated polymers. The terminal alkyne of this compound makes it an ideal monomer for such polymerizations.
Furthermore, the aldehyde group provides an additional site for modification or polymerization. For example, thiophene-based aldehyde derivatives have been used to create functionalizable and adhesive semiconducting polymers. acs.org The aldehyde allows for post-polymerization modification, enabling the tuning of the polymer's properties or its attachment to surfaces. A rhodium-catalyzed cascade annulation of indolecarbaldehydes with alkynes has been shown to produce polycyclic frameworks with fluorescent properties, demonstrating how these two groups can be reacted together to build complex, photoactive materials. acs.orgacs.org The combination of a polymerizable alkyne and a reactive aldehyde in one monomer allows for the creation of complex polymer architectures, such as cross-linked networks or graft copolymers, which are of interest for advanced optoelectronic applications. ntu.edu.sg
Components in Sensor Development
The dual functionality of this compound also makes it a valuable component in the development of chemical sensors. The alkyne group can be used to anchor the molecule to a sensor surface, while the aldehyde group can act as a recognition element or a site for attaching a receptor molecule.
For instance, highly stable organic monolayers can be formed on silicon substrates, which are the basis of many electronic devices. By creating a surface terminated with azide groups, alkyne-functionalized molecules can be "clicked" onto the substrate to create a sensing interface. researchgate.net Using this compound, the surface could be functionalized with aldehyde groups, which could then be used to capture specific analytes through covalent bonding or other interactions.
Another application is in surface-enhanced Raman scattering (SERS) for imaging and detection. Alkyne groups have strong and sharp Raman signals in a region of the spectrum that is relatively free from interference from biological molecules (the "Raman-silent" region). acs.org By functionalizing nanoparticles with alkyne-containing molecules, highly sensitive and specific SERS probes can be created. The aldehyde group of this compound could be used to conjugate these nanoparticles to other molecules or materials, creating targeted sensing platforms.
Building Blocks for Self-Assembled Systems
Molecular self-assembly is a process where molecules spontaneously organize into ordered structures, driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π–π stacking. sigmaaldrich.com This "bottom-up" approach is used to create a variety of nanostructured materials, including liquid crystals and self-assembled monolayers (SAMs).
The structure of this compound is well-suited for directing self-assembly. The rigid, planar benzaldehyde core can participate in π–π stacking interactions, while the flexible alkoxy chain and the terminal alkyne provide additional control over molecular packing. Terminal alkynes have been shown to form highly ordered SAMs on gold surfaces, with packing densities and order similar to well-studied alkanethiols. researchgate.netnih.gov The C–H···π bonding involving the terminal alkyne has been identified as a key interaction in the formation of 2D nanoporous networks on surfaces. researchgate.net
Furthermore, molecules with a rigid core and flexible terminal chains, such as alkoxy-substituted benzaldehyde derivatives, are known to form liquid crystals. researchgate.netsemanticscholar.org These materials have phases of matter intermediate between a crystalline solid and an isotropic liquid, and they are the basis for modern display technology. The specific shape and interactions of molecules like this compound can lead to the formation of various liquid crystalline phases (e.g., nematic or smectic). nih.govnih.gov By systematically varying the length of the alkoxy chain, the temperature ranges and types of these phases can be precisely tuned, making this class of molecules a versatile platform for designing new liquid crystalline materials.
Q & A
Q. What are the optimal synthetic routes for preparing 4-(But-3-yn-1-yloxy)benzaldehyde?
The synthesis of benzaldehyde derivatives typically involves nucleophilic substitution or coupling reactions. For this compound, a plausible route is the Williamson ether synthesis, where 4-hydroxybenzaldehyde reacts with but-3-yn-1-yl bromide under basic conditions (e.g., K₂CO₃ in DMF). Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) may be employed to introduce the alkyne moiety . Reaction optimization should include monitoring by TLC and purification via column chromatography.
Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the aldehyde proton (~10 ppm) and the alkyne's sp-hybridized carbons. The but-3-yn-1-yloxy group’s protons appear as distinct triplets .
- FT-IR : Peaks at ~2820 cm⁻¹ (C≡C-H stretch) and ~1690 cm⁻¹ (aldehyde C=O) validate functional groups .
- HPLC-UV : Derivatization with agents like 4-(diethylamino)benzaldehyde (DEAB) under acidic conditions can enhance detection sensitivity for trace analysis .
Q. What safety protocols are critical when handling this compound?
While toxicological data for this compound may be limited, standard precautions for aldehydes and alkynes apply:
- Use PPE (gloves, goggles) to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of volatile aldehydes.
- In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic additions?
Density Functional Theory (DFT) calculations can model the electron density distribution, identifying reactive sites. For example:
- The aldehyde carbon is electrophilic (LUMO ≈ -1.5 eV), favoring nucleophilic attack.
- The alkyne’s π-system may participate in conjugation, altering reaction pathways. Software like Gaussian or ORCA can optimize geometries and calculate frontier molecular orbitals .
Q. How can contradictions in crystallographic data for benzaldehyde derivatives be resolved?
Discrepancies in unit cell parameters or displacement ellipsoids may arise from twinning or disorder. Strategies include:
Q. What is the impact of the but-3-yn-1-yloxy group on biological activity in medicinal chemistry?
The alkyne moiety can enhance lipophilicity, improving membrane permeability. In cytotoxicity studies:
- Derivatives with similar substituents (e.g., trifluoromethyl groups) show activity against cancer cells by inhibiting tubulin polymerization .
- Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., replacing the alkyne with an alkoxy chain) and testing in vitro against relevant cell lines .
Methodological Tables
Q. Table 1: Key Spectral Data for this compound
Q. Table 2: Computational Parameters for Reactivity Analysis
| Parameter | Value/Method | Software |
|---|---|---|
| Basis Set | B3LYP/6-311+G(d,p) | Gaussian |
| Solvent Model | PCM (acetonitrile) | ORCA |
| LUMO Energy | -1.5 eV (electrophilic aldehyde carbon) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
